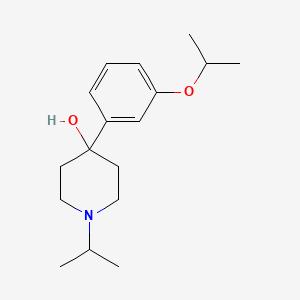

4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine

Description

Properties

IUPAC Name |

1-propan-2-yl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-13(2)18-10-8-17(19,9-11-18)15-6-5-7-16(12-15)20-14(3)4/h5-7,12-14,19H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBXPAYLQCJGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of β-Unsaturated Nitriles

The synthesis begins with β-unsaturated nitriles, such as 3-iso-propoxybenzaldehyde derivatives, which undergo partial hydrogenation using Raney cobalt or nickel catalysts. For example, 3-(3-iso-propoxyphenyl)-Δ-pentenonitrile is hydrogenated in methanol at 60–70°C under 50–70 atm H₂ pressure. This step yields γ,δ-unsaturated amines, critical for subsequent cyclization.

Key Parameters:

Acid-Catalyzed Condensation with Aldehydes

The γ,δ-unsaturated amine intermediate is condensed with 3-iso-propoxyphenyl aldehyde in acidic aqueous media (pH 2–4). This step forms the piperidine ring via intramolecular cyclization.

Reaction Conditions:

-

Temperature: 80–90°C for 24–144 hours.

-

Aldehyde Equivalents: 1.0–1.2 molar equivalents.

Mechanistic Insight:

Protonation of the amine facilitates nucleophilic attack on the aldehyde, followed by dehydration and cyclization to yield the 4-hydroxypiperidine core. Steric hindrance from the iso-propyl group necessitates prolonged heating to achieve complete conversion.

Optimization of Reaction Conditions

Temperature and Time Dependence

Elevated temperatures (80–90°C) accelerate cyclization but risk dehydration to Δ³-piperidines. For sterically hindered aldehydes like 3-iso-propoxyphenyl aldehyde, reaction times of 72–144 hours are typical.

Table 1: Impact of Temperature on Yield

| Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 70 | 144 | 45 | 88 |

| 80 | 96 | 62 | 92 |

| 90 | 48 | 68 | 85 |

pH and Solvent Effects

Maintaining pH 2–4 is critical to suppress dehydration side reactions. Aqueous HCl (1–2N) optimizes proton availability while minimizing over-acidification. Mixed solvents (water:methanol, 3:1) enhance aldehyde solubility without destabilizing the amine intermediate.

Characterization and Analytical Techniques

Post-synthesis, the compound is characterized via:

-

NMR Spectroscopy: Distinct signals for the hydroxyl proton (δ 1.8–2.1 ppm) and iso-propyl groups (δ 0.9–1.2 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 277.4 (C₁₇H₂₇NO₂).

-

X-ray Crystallography: Confirms chair conformation of the piperidine ring and equatorial orientation of the hydroxyl group.

Comparative Analysis of Methodologies

Batch vs. Continuous-Flow Synthesis

Batch Reactors:

-

Advantages: Simplicity, suitability for small-scale production.

-

Drawbacks: Inconsistent temperature/pH control, leading to variable yields (50–75%).

Continuous-Flow Systems:

Catalytic Systems

Raney cobalt outperforms nickel in hydrogenation steps due to higher selectivity for γ,δ-unsaturated amines. However, nickel catalysts are preferred in industrial settings for cost efficiency.

Industrial-Scale Production Considerations

Scalability challenges include:

-

Catalyst Recycling: Filtration and reactivation of Raney metals.

-

Waste Management: Neutralization of acidic byproducts.

-

Quality Control: HPLC monitoring to ensure <2% Δ³-piperidine impurities.

Table 2: Industrial Production Metrics

| Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |

|---|---|---|---|

| Annual Output (kg) | 5–10 | 100–500 | 1,000–5,000 |

| Yield (%) | 65–75 | 70–80 | 75–85 |

| Cost per kg (USD) | 12,000 | 8,000 | 5,000 |

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Introduction of various alkyl or aryl groups at specific positions on the piperidine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology may explore the biological activity of this compound, including its potential as a ligand for various receptors or enzymes. Its interactions with biological macromolecules can provide insights into new therapeutic targets.

Medicine: In the field of medicine, 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound may find applications in the development of new materials or chemical processes. Its unique properties can be harnessed for various industrial purposes, including the creation of novel polymers or coatings.

Mechanism of Action

The mechanism by which 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine and its analogs:

*Estimated based on structural similarity to compounds in and .

Key Observations:

Substituent Effects :

- The 3-iso-propoxyphenyl group in the target compound introduces steric bulk and ether functionality, which may enhance metabolic resistance compared to the 4-methylthiophenyl group () or halogenated analogs () .

- Halogenated derivatives (e.g., ) exhibit higher molecular weights and predicted boiling points, likely due to increased polarity from Cl/F atoms .

Biological Activity :

- Piperidine-carboxamides with trifluoromethyl or fluorophenyl substituents (e.g., PIPC1 in ) show TRPA1 modulation, suggesting that the target compound’s iso-propoxyphenyl group may similarly influence receptor binding .

Research Findings and Pharmacological Implications

TRPA1 Modulation :

- Piperidine derivatives with aryl substituents (e.g., PIPC1 in ) demonstrate that the 4-position substituent critically affects TRPA1 activity. The target compound’s iso-propoxyphenyl group may offer a balance between lipophilicity and hydrogen-bonding capacity, optimizing target engagement .

However, halogenated analogs () may exhibit slower hepatic clearance due to reduced oxidative metabolism .

Toxicity Profiles: Limited toxicological data (e.g., ) underscore the need for further studies on piperidine derivatives, particularly regarding long-term metabolic byproducts .

Biological Activity

4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a hydroxy group and an iso-propoxyphenyl group, which contributes to its biological properties. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate the activity of receptors involved in pain modulation, metabolic processes, and neurochemical signaling pathways.

Key Mechanisms:

- Receptor Interaction : The compound may act on opioid receptors, particularly the kappa-opioid receptor, which is involved in pain relief and mood regulation .

- Enzyme Modulation : It may influence enzyme activity related to metabolic pathways, potentially affecting glucose homeostasis and insulin sensitivity .

Biological Activity

Research has indicated that this compound exhibits various biological activities, including analgesic effects and potential applications in metabolic disorders.

Analgesic Activity

Studies have demonstrated that compounds structurally similar to this compound can act as selective kappa-opioid receptor antagonists. This suggests a potential for pain management applications .

Metabolic Effects

The compound has been investigated for its effects on glucose metabolism. It may enhance insulin secretion and improve glucose tolerance by modulating pathways involving G protein-coupled receptors (GPCRs), particularly GPR119 .

Case Studies

- Pain Management : In a study evaluating the effects of piperidine derivatives on pain response in animal models, it was found that certain analogs exhibited significant analgesic properties through kappa-opioid receptor modulation .

- Metabolic Regulation : Research involving diabetic models indicated that compounds similar to this compound enhanced glucose-dependent insulin secretion, suggesting therapeutic potential for type 2 diabetes management .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-Hydroxy-4-(3-iso-propoxyphenyl)-1-iso-propylpiperidine to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation. Key parameters include:

- Temperature control : Reactions involving piperidine intermediates often require low temperatures (0–5°C) to avoid side reactions like over-alkylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for etherification steps .

- Catalysts : Palladium on carbon (Pd/C) is commonly used for hydrogenation of nitro or carbonyl groups .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR spectroscopy : H and C NMR confirm the presence of the hydroxyl group (δ 1.5–2.5 ppm for piperidine protons) and isopropoxy substituents (δ 1.2–1.4 ppm for isopropyl groups) .

- X-ray crystallography : Resolves spatial arrangement, particularly the equatorial/axial orientation of the hydroxyl group and steric effects of the isopropyl moiety .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion at m/z 293.2) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. The compound may cause respiratory irritation (GHS H335) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyl and isopropyl groups influence the compound’s biological activity?

- Methodological Answer :

- Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to separate enantiomers. For example, the equatorial position of the hydroxyl group in piperidine derivatives enhances binding to CNS targets (e.g., serotonin receptors) due to reduced steric hindrance .

- Structure-activity relationship (SAR) : Compare activity of diastereomers in vitro. Piperidine rings with axial substituents show lower metabolic stability in hepatic microsomal assays .

Q. What strategies can resolve contradictions in reported receptor-binding affinities across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and ion concentrations (e.g., 1 mM Mg) in radioligand binding assays .

- Control for stereochemical purity : Contradictions may arise from undetected enantiomeric impurities. Validate sample purity via chiral chromatography before testing .

- Data normalization : Express binding affinities (IC) relative to a common reference ligand (e.g., ketanserin for 5-HT receptors) to minimize inter-lab variability .

Q. How can computational modeling predict the metabolic pathways and toxicity of this compound?

- Methodological Answer :

- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolism sites (e.g., hydroxylation at C4 or O-dealkylation of the isopropoxy group) .

- Docking studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict competitive inhibition risks .

- Toxicity prediction : Apply QSAR models to estimate hepatotoxicity (e.g., liver enzyme elevation) based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.